molecular formula C14H14F3N3O2S B2814754 N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 941948-74-9

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2814754
CAS No.: 941948-74-9
M. Wt: 345.34
InChI Key: JGDQQXGGBDCZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a propylthio group at position 5 and a methyl-linked 3-(trifluoromethyl)benzamide moiety at position 2. The 1,3,4-oxadiazole scaffold is known for its versatility in medicinal chemistry, contributing to metabolic stability and diverse biological activities. This analysis compares the compound with structurally related 1,3,4-oxadiazole derivatives, focusing on molecular features, synthetic approaches, and biological relevance.

Properties

IUPAC Name

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDQQXGGBDCZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its biological activity.

  • Case Study: Anticancer Screening
    A study evaluated the anticancer activity of various oxadiazole derivatives, including those similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. The compounds were screened against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM, demonstrating promising anticancer potential .
CompoundCell LineIC50 (µM)Activity Level
AMCF-78.5High
BHeLa12.0Moderate
CA54915.0Moderate

Anticonvulsant Properties

Research has also explored the anticonvulsant effects of compounds containing the oxadiazole structure.

  • Case Study: Anticonvulsant Screening
    In a model using picrotoxin-induced seizures, compounds similar to this compound were tested for their ability to prevent seizures. The results showed that certain derivatives provided significant protection against convulsions, indicating potential use in epilepsy treatment .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in treating various chronic conditions.

  • Research Findings: COX-II Inhibition
    A study focused on the design of inhibitors for cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to this compound demonstrated effective inhibition of COX-II in vitro, suggesting potential applications in inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds.

Key Findings:

  • The trifluoromethyl group enhances lipophilicity and may improve bioavailability.
  • The propylthio substituent contributes to the overall biological activity by influencing electronic properties and steric factors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Purity/Synthesis Method Biological Activity
Target Compound: N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide C₁₄H₁₃F₃N₃O₂S (est.) ~352 (est.) Not reported 5-(propylthio)-1,3,4-oxadiazole; 3-(trifluoromethyl)benzamide Not specified Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–178 Thiazolylmethyl-sulfanyl; 3-methylphenylpropanamide IR, NMR, EI-MS characterization Not specified
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) C₁₉H₁₄F₃N₃O₄ 405 Not reported 2,3-Dihydrobenzo[b][1,4]dioxin; 3-(trifluoromethyl)benzamide 95–100% purity; Method B Calmodulin inhibition assay
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₄S 476 Not reported Benzyl(methyl)sulfamoyl; 4-methoxyphenylmethyl Purchased (Life Chemicals) Antifungal (C. albicans)
Key Observations:
  • Substituent Effects: The target compound’s propylthio group contrasts with the thiazolylmethyl-sulfanyl in 7c and the dihydrobenzodioxin in compound 19 .
  • Molecular Weight : The target compound (~352 g/mol) is lighter than analogs like LMM5 (476 g/mol) , which may improve bioavailability.

Biological Activity

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

The compound belongs to the class of oxadiazole derivatives, characterized by the presence of a 1,3,4-oxadiazole ring and a trifluoromethylbenzamide moiety. Its synthesis typically involves the reaction of 5-(propylthio)-1,3,4-oxadiazole with benzoyl chloride in the presence of a base like triethylamine under reflux conditions in an organic solvent such as dichloromethane. The final product is purified through column chromatography to achieve high yield.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
  • Lipophilicity : The propylthio group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit notable anticancer activities. For instance:

  • Cell Line Studies : In vitro studies using the NCI 60 cancer cell line panel have shown that oxadiazole derivatives possess varying degrees of cytotoxicity against multiple cancer types. One study reported an IC50 value of less than 10 µM for certain derivatives against breast cancer cell lines .
CompoundCell LineIC50 (µM)Activity
Example 1MDA-MB-468<10High
Example 2SK-MEL-28<20Moderate

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound has shown significant antibacterial activity against both types of bacteria in preliminary assays .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • Anticancer Evaluation : A study involving a series of oxadiazole derivatives indicated that modifications in the substituents significantly affect their anticancer potency. The presence of electronegative groups was found to enhance activity against specific cancer cell lines .
  • Mechanistic Studies : Molecular dynamics simulations revealed that certain oxadiazole compounds interact primarily through hydrophobic contacts with target proteins, which may contribute to their cytotoxic effects .
  • Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for enhancing biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring was crucial for improving anticancer efficacy .

Q & A

Q. What are the critical steps for synthesizing N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a trifluoromethylbenzoyl chloride derivative to a functionalized 1,3,4-oxadiazole precursor. Key steps include:

  • Amide bond formation : Use 3-(trifluoromethyl)benzoyl chloride and a 5-(propylthio)-1,3,4-oxadiazole-2-methylamine intermediate under anhydrous conditions (e.g., DCM, 0°C to room temperature) with pyridine as a base .
  • Thioether linkage introduction : Propylthio groups can be introduced via nucleophilic substitution using propyl thiol and a halogenated oxadiazole intermediate, requiring controlled stoichiometry and inert atmospheres .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
    Optimization : Reaction yields (typically 15–60% for analogous compounds) depend on solvent polarity, temperature gradients, and catalyst selection (e.g., 4Å molecular sieves for moisture-sensitive steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Focus on the trifluoromethyl group (δ ~120–125 ppm in 13C NMR, split into quartets due to coupling with fluorine) and oxadiazole protons (δ 8.0–8.5 ppm for aromatic protons near the heterocycle) .
  • ESI-MS : Confirm molecular ion peaks ([M+H]+) with accurate mass matching (expected m/z ~400–420 based on analogous compounds) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • HPLC : Use retention time consistency and UV-Vis detection (λ = 254 nm) to assess purity (>95% target) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Core modifications : Synthesize derivatives with variations in the propylthio chain length (e.g., methylthio, butylthio) or trifluoromethyl position (ortho/meta/para) to assess impacts on target binding .
  • Biological assays : Screen against enzyme targets (e.g., Ca²⁺/calmodulin-dependent kinases) using fluorescence polarization or radiometric assays. Compare IC₅₀ values to establish potency trends .
  • Computational docking : Use UCSF Chimera or AutoDock to model interactions between the oxadiazole ring and hydrophobic enzyme pockets, prioritizing residues within 4Å of the trifluoromethyl group .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

Methodological Answer:

  • Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) for analogs like N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide (IC₅₀ = 1.2–5.8 µM in kinase assays). Identify outliers caused by assay conditions (e.g., ATP concentration, pH) .
  • Dose-response validation : Re-test disputed compounds under standardized conditions (fixed ATP levels, pH 7.4 buffers) to isolate structural vs. experimental variability .
  • Crystallography : Resolve binding modes of high-activity vs. low-activity analogs using X-ray crystallography (e.g., PDB deposition) to clarify steric/electronic influences .

Q. What strategies are recommended for improving the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify vulnerable sites (e.g., propylthio oxidation, amide hydrolysis) .
  • Stabilization tactics : Introduce electron-withdrawing groups (e.g., fluorine) near metabolically labile regions or replace the oxadiazole with a bioisostere like 1,2,4-triazole .
  • Prodrug design : Mask the amide group as a pivaloyloxymethyl (POM) ester to enhance permeability and delay hydrolysis .

Q. How can computational modeling predict off-target interactions and toxicity risks?

Methodological Answer:

  • Pharmacophore screening : Use Schrödinger’s Phase or MOE to align the compound’s pharmacophores (amide, oxadiazole, CF₃) against databases like Tox21. Flag potential off-targets (e.g., cytochrome P450 isoforms) .
  • ADMET prediction : Apply QSAR models (e.g., ADMET Predictor) to estimate hepatotoxicity (e.g., Ames test positivity) and plasma protein binding (>90% suggests limited free drug availability) .
  • MD simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess stability in lipid bilayers and predict CNS penetration risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.